molecular formula C9H12N2O2 B3057996 3-nitro-N-propylaniline CAS No. 87035-66-3

3-nitro-N-propylaniline

Cat. No.: B3057996
CAS No.: 87035-66-3
M. Wt: 180.2 g/mol
InChI Key: YNDCZIHAGOFRFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-N-propylaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) and a propyl group (-C3H7) attached to the aniline ring

Mechanism of Action

Mode of Action

Nitroanilines are typically reduced to their corresponding amines . This reduction can occur through various enzymatic processes, including those catalyzed by nitroreductases . The resulting amines can then interact with various cellular targets, potentially altering their function.

Biochemical Pathways

Nitroanilines can potentially affect a variety of biochemical pathways due to their ability to interact with a wide range of proteins and enzymes . The exact pathways affected would likely depend on the specific cellular context and the specific nitroaniline derivative.

Pharmacokinetics

They are metabolized primarily through reduction to their corresponding amines, and excreted via the kidneys .

Result of Action

Nitroanilines can potentially have a variety of effects due to their ability to interact with a wide range of proteins and enzymes . The exact effects would likely depend on the specific cellular context and the specific nitroaniline derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-propylaniline typically involves a multi-step process:

    Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce nitroaniline.

    Alkylation: The nitroaniline is then subjected to alkylation using propyl halides in the presence of a base such as potassium carbonate to introduce the propyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and advanced purification techniques are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-propylaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The propyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-amino-N-propylaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Propionic acid derivatives.

Scientific Research Applications

3-nitro-N-propylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-nitroaniline: Lacks the propyl group, making it less hydrophobic.

    N-propylaniline: Lacks the nitro group, resulting in different reactivity and biological activity.

    4-nitro-N-propylaniline: The nitro group is positioned differently, affecting its chemical and biological properties.

Uniqueness

3-nitro-N-propylaniline is unique due to the presence of both the nitro and propyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-nitro-N-propylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-6-10-8-4-3-5-9(7-8)11(12)13/h3-5,7,10H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDCZIHAGOFRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30565879
Record name 3-Nitro-N-propylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87035-66-3
Record name 3-Nitro-N-propylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitro-N-propylaniline
Reactant of Route 2
Reactant of Route 2
3-nitro-N-propylaniline
Reactant of Route 3
Reactant of Route 3
3-nitro-N-propylaniline
Reactant of Route 4
Reactant of Route 4
3-nitro-N-propylaniline
Reactant of Route 5
Reactant of Route 5
3-nitro-N-propylaniline
Reactant of Route 6
Reactant of Route 6
3-nitro-N-propylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.